Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Triazolopyrimidines are a class of compounds that have been studied for their diverse pharmacological activities . They are heterocyclic compounds, which means they have atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
Triazolopyrimidines have a core structure that includes a five-membered triazole ring fused with a six-membered pyrimidine ring . The specific molecular structure of “Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” was not found in the available literature.Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit activities against various targets, including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s known that compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to inhibit the activity of enzymes such as jak1 and jak2, which play crucial roles in various signaling pathways .
Pharmacokinetics
A compound with a similar structure was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit antiproliferative activities against various cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, can interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyrimidines have been shown to have significant cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It has been reported that the metabolism of a related compound, AZD7648, is mediated predominantly by CYP3A4 and CYP3A5 .
Properties
IUPAC Name |
methyl 7-amino-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c1-20-11(19)8-6-15-12-16-10(17-18(12)9(8)13)7-2-4-14-5-3-7/h2-6H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODODQIQTLXVNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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